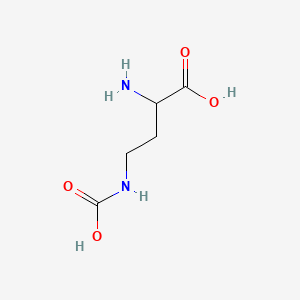

2-Amino-4-(carboxyamino)butanoic acid

Description

Contextualization within Modified Amino Acid Chemistry and Metabolomics Research

2-Amino-4-(carboxyamino)butanoic acid, more commonly known in biochemical literature as N-carbamoyl-L-aspartate, is a modified amino acid that serves as a key precursor in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. nih.govwikipedia.orgdavuniversity.org Its formation is a critical step that commits metabolites to this vital biosynthetic pathway. wikipedia.orglibretexts.org

In the realm of metabolomics, the study of the complete set of small-molecule metabolites within a biological system, N-carbamoyl-L-aspartate is a significant biomarker. Its presence and concentration can provide insights into the state of pyrimidine (B1678525) metabolism and have been associated with certain metabolic disorders. foodb.ca For instance, dysregulation in its metabolic pathway is linked to conditions such as UMP synthase deficiency, also known as orotic aciduria. foodb.ca Furthermore, this compound is not only found in humans but has also been identified in various organisms, including bacteria like Escherichia coli and plants such as Arabidopsis thaliana, highlighting its conserved importance across different life forms. nih.govnih.gov

Recent research has also begun to explore the broader metabolic implications of N-carbamoyl-L-aspartate. Studies have investigated its potential antitumor activities, with research in murine models suggesting it can influence the efficacy of certain chemotherapeutic agents. medchemexpress.com

Overview of Structural Features and Stereoisomeric Considerations for this compound in Academic Studies

The chemical structure of this compound is characterized by a butanoic acid backbone with an amino group at the alpha-carbon (C2) and a carbamoyl (B1232498) group attached to the amino group at the gamma-carbon (C4). This unique arrangement of functional groups is pivotal to its reactivity and biological function.

| Property | Value |

| Molecular Formula | C5H8N2O5 |

| Molecular Weight | 176.13 g/mol |

| IUPAC Name | 2-(carbamoylamino)butanedioic acid |

| Synonyms | N-carbamoyl-aspartic acid, Ureidosuccinic acid |

Data sourced from PubChem CID 93072 and 279. nih.govnih.gov

Stereoisomerism is a critical aspect of the biochemistry of this compound. The molecule possesses a chiral center at the alpha-carbon, giving rise to two enantiomers: L-2-Amino-4-(carboxyamino)butanoic acid (N-carbamoyl-L-aspartate) and D-2-Amino-4-(carboxyamino)butanoic acid (N-carbamoyl-D-aspartate).

In biological systems, the L-enantiomer is the predominantly active form. nih.gov The enzyme responsible for its synthesis, aspartate carbamoyltransferase (ATCase), exhibits high stereospecificity, exclusively catalyzing the reaction between L-aspartate and carbamoyl phosphate (B84403). proteopedia.orgwikipedia.org This specificity ensures the correct stereochemistry of the resulting N-carbamoyl-L-aspartate, which is essential for its subsequent enzymatic conversions in the pyrimidine biosynthesis pathway. The DL-racemic mixture (N-Carbamoyl-DL-aspartic acid) has been used in some research contexts, particularly in studies investigating its antitumor properties. medchemexpress.com

Spectroscopic methods such as 2D NMR and mass spectrometry have been instrumental in characterizing the structure and confirming the identity of N-carbamoyl-aspartate in various biological samples. nih.govnih.gov

Historical Perspective and Significance of Analogous Carbamate-Containing Amino Acids in Biochemical Investigations

The understanding of this compound is deeply rooted in the historical exploration of pyrimidine biosynthesis. The elucidation of this pathway was a significant achievement in biochemistry, revealing the step-by-step enzymatic reactions that lead to the formation of essential nucleic acid precursors. The discovery that N-carbamoyl-L-aspartate is a key intermediate in this pathway was a crucial milestone. davuniversity.org Early studies, dating back to the mid-20th century, identified "ureidosuccinic acid" as a precursor for nucleic acid pyrimidines in both normal and tumor-bearing mice, laying the groundwork for its recognized role in metabolism. medchemexpress.com

The broader family of carbamate-containing amino acids, or N-carbamoyl amino acids, has a rich history in biochemical and prebiotic chemistry research. Scientists have long been interested in how the building blocks of life, such as amino acids and nucleotides, could have formed on the early Earth. N-carbamoyl amino acids have been proposed as important intermediates in the prebiotic synthesis of peptides. nih.gov Research suggests that under conditions mimicking the primitive hydrosphere, the formation of N-carbamoyl-alpha-amino acids from simple precursors like formaldehyde, hydrogen cyanide, and ammonia (B1221849) could have been a more favorable process than the formation of free alpha-amino acids. nih.gov

In the field of synthetic chemistry, the carbamate (B1207046) group has been widely utilized as a protecting group for the amino functionality of amino acids during peptide synthesis. This application, while not directly related to the biological role of N-carbamoyl-L-aspartate, highlights the chemical versatility and importance of the carbamate moiety in the broader context of amino acid chemistry. The development of various carbamate-based protecting groups has been instrumental in advancing the solid-phase synthesis of peptides, a technology that has revolutionized biological and biomedical research.

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O4 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

2-amino-4-(carboxyamino)butanoic acid |

InChI |

InChI=1S/C5H10N2O4/c6-3(4(8)9)1-2-7-5(10)11/h3,7H,1-2,6H2,(H,8,9)(H,10,11) |

InChI Key |

VBRRHOUCOVRPEH-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 2 Amino 4 Carboxyamino Butanoic Acid and Its Analogs

Stereoselective Synthesis Strategies for 2-Amino-4-(carboxyamino)butanoic acid Enantiomers

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure this compound is of paramount importance. Various strategies have been developed for the asymmetric synthesis of amino acids, which can be adapted for the synthesis of the target molecule.

One prominent approach involves the use of chiral auxiliaries. For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base. nih.gov This complex can then be alkylated, and subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the chiral auxiliary. nih.gov This method has been successfully applied to the large-scale synthesis of other non-proteinogenic amino acids. nih.gov

Another powerful strategy is asymmetric catalysis. Silver-catalyzed tandem conjugate addition-elimination reactions of glycine-derived aldimino esters with Morita-Baylis-Hillman (MBH) adducts have been shown to produce a variety of chiral glutamic acid derivatives with high enantioselectivity (up to 99% ee). acs.org This method is characterized by its mild reaction conditions and provides a direct route to functionalized and chiral glutamic acid analogs. acs.org Chiral aldehyde catalysis, which mimics biological processes, is another emerging strategy for the direct asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.org Catalysts derived from chiral BINOL aldehydes have demonstrated high activity and stereoselectivity in these transformations. frontiersin.org

The Strecker reaction and related methodologies are also widely used for the stereoselective synthesis of α-amino acids, particularly for the preparation of cyclic quaternary α-amino acids, and can be adapted for the synthesis of acyclic analogs. nih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Key Features | Reported Enantioselectivity |

|---|---|---|

| Chiral Auxiliary (Ni(II) complex) | Recyclable auxiliary, suitable for large-scale synthesis. | High diastereoselectivity reported for related compounds. |

| Silver-Catalyzed Conjugate Addition | Mild reaction conditions, high enantioselectivity. | Up to 99% ee. acs.org |

| Chiral Aldehyde Catalysis | Mimics biological processes, direct α-functionalization. | High activity and stereoselectivity reported. frontiersin.org |

| Asymmetric Strecker Reaction | Versatile for various amino acid syntheses. | High diastereoselectivity reported for related compounds. |

Development of Robust Protecting Group Chemistries for Carboxyamino and Alpha-Amino Functionalities

The presence of multiple reactive functional groups in this compound—the α-amino group, the α-carboxyl group, and the carboxyamino group—necessitates a robust protecting group strategy for its chemical manipulation and incorporation into peptides. The choice of protecting groups is critical to prevent unwanted side reactions and to allow for their selective removal under specific conditions, a concept known as orthogonality. nih.govwikipedia.org

For the α-amino group, the most commonly used protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. iris-biotech.decreative-peptides.com The Fmoc group is typically removed with a mild base like piperidine, while the Boc group is cleaved with strong acids such as trifluoroacetic acid (TFA). iris-biotech.demasterorganicchemistry.com

The carboxyamino functionality presents a unique challenge, as it is an N-acylurea derivative. Protection of this group would likely involve strategies similar to those used for amide nitrogens. Depending on the synthetic strategy, it may be possible to introduce this functionality late in the synthesis from a protected precursor, such as a γ-amino group. For a precursor like 2,4-diaminobutanoic acid, the side-chain amino group can be protected with a group orthogonal to the α-amino protecting group. For example, in an Fmoc-based strategy, the side chain could be protected with a Boc group. peptide.com Conversely, in a Boc-based strategy, an Fmoc group could be used for side-chain protection. peptide.com Other protecting groups that can be selectively removed include the allyloxycarbonyl (Alloc) group, which is cleaved by palladium catalysis, and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl (Dde) group, which is removed by hydrazine. sigmaaldrich.comug.edu.pl

The α-carboxyl group is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester, during solution-phase synthesis. In solid-phase peptide synthesis, the C-terminal carboxyl group is anchored to the solid support. nih.gov

Table 2: Orthogonal Protecting Groups for this compound Derivatives

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) masterorganicchemistry.com |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) iris-biotech.de |

| γ-Amino (precursor) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) peptide.com |

| γ-Amino (precursor) | Allyloxycarbonyl | Alloc | Pd(0) catalysis ug.edu.pl |

| γ-Amino (precursor) | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl | Dde | Hydrazine sigmaaldrich.com |

| α-Carboxyl | Benzyl ester | Bn | Hydrogenolysis wikipedia.org |

| α-Carboxyl | tert-Butyl ester | tBu | Strong acid (e.g., TFA) iris-biotech.de |

Solid-Phase and Solution-Phase Approaches for Peptide Incorporation of this compound Derivatives

The incorporation of this compound into peptide chains can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. springernature.comlibretexts.org

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis today. bachem.com In this approach, the peptide is assembled in a stepwise manner while one end is attached to an insoluble polymeric support. bachem.comnih.gov For the incorporation of this compound, a suitably protected derivative, for example, Fmoc-2-amino-4-(carboxyamino)butanoic acid, would be used. The general cycle of SPPS involves: 1) deprotection of the N-terminal amino group of the resin-bound peptide, 2) coupling of the protected amino acid, and 3) washing to remove excess reagents and byproducts. kennesaw.edupeptide.com This cycle is repeated until the desired peptide sequence is assembled. The main advantage of SPPS is the ease of purification, as excess reagents and byproducts are simply washed away at each step. bachem.com

Solution-Phase Peptide Synthesis , also known as classical peptide synthesis, involves the stepwise coupling of amino acids in a suitable solvent. springernature.comlibretexts.org While it can be more laborious due to the need for purification of intermediates after each step, it is highly adaptable and can be advantageous for the synthesis of very large peptides or for peptides that are difficult to synthesize on a solid support. springernature.comacs.org A repetitive solution-phase synthesis of peptides has been developed that simplifies the process by using peptide acids instead of esters and allows for easy isolation of intermediates. acs.org The Group-Assisted Purification (GAP) chemistry is another advancement in solution-phase synthesis that avoids traditional purification methods like chromatography. nih.gov

The choice between SPPS and solution-phase synthesis depends on the specific peptide sequence, the desired scale of the synthesis, and the complexity of the molecule. For many applications, SPPS is the method of choice due to its efficiency and amenability to automation. kennesaw.edu

Synthesis of Isotope-Labeled this compound Analogs for Mechanistic Investigations

Isotope-labeled amino acids are invaluable tools for studying metabolic pathways, enzyme mechanisms, and protein structure and dynamics using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comchempep.com The synthesis of isotope-labeled analogs of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chempep.com

Chemical synthesis offers precise control over the position of the isotopic label. chempep.com This can be accomplished by using isotopically enriched starting materials. For instance, to synthesize ¹⁵N-labeled this compound, one could start with an ¹⁵N-labeled precursor in a method like the Strecker synthesis. researchgate.net Similarly, ¹³C labels can be introduced by using ¹³C-enriched building blocks.

Another approach is through enzymatic synthesis, which can offer high stereoselectivity. For example, glutamine synthetase has been used to catalyze the formation of labeled glutamines from the corresponding labeled glutamic acids. researchgate.net

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, where cells are grown in media containing "heavy" isotope-labeled amino acids. wikipedia.orgyale.edu While this is a biological method for labeling proteins, the chemically synthesized labeled amino acids are the essential starting materials for preparing the SILAC media. yale.edu The availability of isotope-labeled this compound would enable researchers to trace its metabolic fate and understand its interactions within biological systems with high precision. chempep.com

Table 3: Common Isotopes Used in Amino Acid Labeling

| Isotope | Natural Abundance (%) | Application |

|---|---|---|

| Carbon-13 (¹³C) | ~1.1 | NMR, Mass Spectrometry chempep.com |

| Nitrogen-15 (¹⁵N) | ~0.4 | NMR, Mass Spectrometry chempep.com |

| Deuterium (²H) | ~0.02 | NMR, Mass Spectrometry chempep.com |

Biochemical Pathways and Metabolic Interconnections of 2 Amino 4 Carboxyamino Butanoic Acid

Exploration of Putative Biosynthetic Routes to 2-Amino-4-(carboxyamino)butanoic Acid in Prokaryotic and Eukaryotic Systems

The precise biosynthetic pathway for this compound has not been definitively elucidated in either prokaryotic or eukaryotic systems. However, based on its chemical structure, a plausible route involves the carbamoylation of a precursor amino acid.

A likely candidate for this precursor is 2,4-diaminobutanoic acid (DABA) . The biosynthesis of DABA itself can occur through several pathways, including the conversion of aspartate-semialdehyde or through the lysine (B10760008) degradation pathway. Once DABA is synthesized, the addition of a carbamoyl (B1232498) group to the terminal amino group would yield this compound.

The source of the carbamoyl group is most likely carbamoyl phosphate (B84403) , a key intermediate in both the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. fiveable.mewikipedia.org The enzymatic transfer of this carbamoyl group to DABA would be catalyzed by a transcarbamoylase enzyme . Given the structural similarity of DABA to ornithine, it is conceivable that an ornithine transcarbamoylase (OTC) or a related enzyme with broader substrate specificity could catalyze this reaction.

Table 1: Putative Biosynthetic Pathway of this compound

| Step | Precursor(s) | Key Enzyme (Putative) | Product |

| 1 | Aspartate-semialdehyde or Lysine degradation products | Various | 2,4-Diaminobutanoic acid |

| 2 | 2,4-Diaminobutanoic acid, Carbamoyl phosphate | Ornithine transcarbamoylase-like enzyme | This compound |

This proposed pathway highlights the integration of this compound biosynthesis with fundamental metabolic routes, including amino acid metabolism and the urea cycle.

Catabolic Pathways and Enzymatic Degradation Mechanisms of this compound

The catabolism of this compound is presumed to proceed via the hydrolysis of the carbamoyl group, reversing the final step of its putative biosynthesis. This reaction would release carbamate (B1207046), which spontaneously decomposes to ammonia (B1221849) and carbon dioxide, and regenerate the precursor amino acid, 2,4-diaminobutanoic acid.

The key enzyme catalyzing this degradation would be an N-carbamoyl-L-amino-acid hydrolase (EC 3.5.1.87). qmul.ac.ukwikipedia.org These enzymes are known to hydrolyze the C-N bond in a variety of N-carbamoyl-L-amino acids. qmul.ac.uk The substrate specificity of these enzymes can vary, with some exhibiting broad activity towards different N-carbamoyl amino acids. nih.gov

Table 2: Putative Catabolic Pathway of this compound

| Substrate | Key Enzyme (Putative) | Products |

| This compound | N-carbamoyl-L-amino-acid hydrolase | 2,4-Diaminobutanoic acid, Ammonia, Carbon Dioxide |

The resulting 2,4-diaminobutanoic acid can then be further metabolized through various amino acid degradation pathways, potentially feeding into the tricarboxylic acid (TCA) cycle or other central metabolic routes.

Involvement of this compound in Cellular Nitrogen Metabolism and Amino Acid Homeostasis

The metabolic pathways of this compound are intrinsically linked to cellular nitrogen metabolism. Its biosynthesis utilizes carbamoyl phosphate, a central molecule for nitrogen assimilation and disposal. nih.gov The synthesis of carbamoyl phosphate is a critical step in the urea cycle, the primary pathway for detoxifying ammonia in many organisms. wikipedia.org

The catabolism of this compound releases ammonia, which can then be re-assimilated into other nitrogen-containing compounds or enter the urea cycle for excretion. This positions the compound as a potential temporary storage form of nitrogen.

Role as a Precursor or Metabolite in the Biosynthesis of Natural Products or Secondary Metabolites

While the direct incorporation of this compound into natural products is not well-documented, its structural components suggest a potential role as a precursor. The butanoic acid backbone with two amino groups offers a versatile scaffold for the biosynthesis of various secondary metabolites.

N-carbamoyl amino acids, in general, are known to be intermediates in the biosynthesis of some natural products. For instance, they are precursors to hydantoins, which can be further modified to produce a range of bioactive compounds. nih.gov It is plausible that this compound could serve as a building block for the synthesis of alkaloids, non-ribosomal peptides, or other specialized metabolites in certain organisms. Further research, including metabolomic studies and genome mining for relevant biosynthetic gene clusters, is needed to uncover any such roles.

Enzymatic Interactions and Molecular Mechanisms Involving 2 Amino 4 Carboxyamino Butanoic Acid

Characterization of Enzymes Catalyzing Transformations of 2-Amino-4-(carboxyamino)butanoic Acid and its Derivatives

The primary enzymatic transformation involving this compound, a type of N-carbamoyl-L-amino acid, is the hydrolysis of the carbamoyl (B1232498) group. This reaction is catalyzed by a class of enzymes known as N-carbamoyl-L-amino acid amidohydrolases (L-carbamoylases), which belong to the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds. wikipedia.org These enzymes catalyze the conversion of an N-carbamoyl-L-amino acid and water into an L-amino acid, ammonia (B1221849), and carbon dioxide. wikipedia.org

One such enzyme, isolated and purified from Alcaligenes xylosoxidans, has been characterized in detail. This N-carbamoyl-L-amino acid amidohydrolase was purified to homogeneity and found to have a native molecular mass of approximately 135,000 Da. nih.gov It is a dimeric enzyme, composed of two identical polypeptide chains. nih.gov The activity of this enzyme is dependent on the presence of certain divalent metal ions, such as Mn²⁺, Ni²⁺, and Co²⁺. nih.gov

Another novel N-carbamoyl-L-amino acid amidohydrolase has been identified and characterized from Pseudomonas sp. strain ON-4a. The gene for this enzyme was expressed in Escherichia coli, and the resulting protein was purified. This enzyme is a tetramer composed of four identical subunits, each with a molecular weight of 45 kDa. nih.gov Similar to the enzyme from Alcaligenes xylosoxidans, this amidohydrolase requires Mn²⁺ for its activity. nih.gov

In Burkholderia sp. HME13, an N-carbamyl-L-glutamic acid amidohydrolase, named ErtE, has been identified. This enzyme is involved in the utilization of ergothioneine. oup.com The gene encoding ErtE was sequenced, and the analysis of its deduced amino acid sequence revealed that it belongs to the amidase carbamoylase-type family of proteins. oup.com

The following table summarizes the characteristics of some of the enzymes known to catalyze transformations of N-carbamoyl-L-amino acids.

| Enzyme Name | Source Organism | Molecular Weight (Native) | Subunit Structure | Metal Ion Requirement |

| N-carbamoyl-L-amino acid amidohydrolase | Alcaligenes xylosoxidans | ~135,000 Da | Dimer of identical subunits | Mn²⁺, Ni²⁺, Co²⁺ |

| N-carbamoyl-L-cysteine amidohydrolase | Pseudomonas sp. strain ON-4a | ~180,000 Da | Tetramer of identical 45 kDa subunits | Mn²⁺ |

| N-carbamyl-L-glutamic acid amidohydrolase (ErtE) | Burkholderia sp. HME13 | Not specified | Belongs to amidase carbamoylase-type family | Co²⁺, Mn²⁺, Ni²⁺, Fe²⁺ |

Investigating Substrate Specificity and Kinetic Parameters of Relevant Enzymes in the Presence of this compound

The substrate specificity of N-carbamoyl-L-amino acid amidohydrolases varies depending on the source organism. The enzyme from Alcaligenes xylosoxidans exhibits a broad substrate specificity. It demonstrates high affinity for N-carbamoyl-L-amino acids that have long-chain aliphatic or aromatic substituents. nih.gov However, it is also capable of hydrolyzing N-carbamoyl-L-amino acids with short-chain substituents quite effectively. nih.gov This enzyme can also hydrolyze N-formyl- and N-acetylamino acids, although the latter are hydrolyzed very slowly. nih.gov Notably, it does not act on β-ureidopropionate and ureidosuccinate. nih.gov

The N-carbamoyl-L-cysteine amidohydrolase from Pseudomonas sp. strain ON-4a is strictly specific for the L-enantiomer of N-carbamoyl-amino acids. nih.gov As its name suggests, it shows high activity in the hydrolysis of N-carbamoyl-L-cysteine. nih.gov

The N-carbamyl-L-glutamic acid amidohydrolase (ErtE) from Burkholderia sp. HME13 has been kinetically characterized with its specific substrate. The enzyme exhibits a Kₘ of 0.74 mM and a Vₘₐₓ of 140 U/mg for N-carbamyl-L-glutamic acid. oup.com

The table below presents available kinetic and specificity data for these enzymes.

| Enzyme | Substrate(s) | Kinetic Parameters | Notes |

| N-carbamoyl-L-amino acid amidohydrolase (Alcaligenes xylosoxidans) | N-carbamoyl-L-amino acids with long-chain aliphatic or aromatic substituents | High affinity | Also hydrolyzes short-chain substituted N-carbamoyl-L-amino acids, as well as N-formyl- and N-acetylamino acids. |

| N-carbamoyl-L-cysteine amidohydrolase (Pseudomonas sp. strain ON-4a) | N-carbamoyl-L-cysteine | High activity | Strictly specific for the L-form of N-carbamoyl-amino acids. |

| N-carbamyl-L-glutamic acid amidohydrolase (ErtE) (Burkholderia sp. HME13) | N-carbamyl-L-glutamic acid | Kₘ = 0.74 mM, Vₘₐₓ = 140 U/mg | Activity was restored by the addition of Co²⁺, Mn²⁺, Ni²⁺, and Fe²⁺ after treatment with EDTA. |

Mechanisms of Enzyme Inhibition, Activation, or Modulation by this compound Analogs

The activity of N-carbamoyl-L-amino acid amidohydrolases can be significantly affected by various compounds. The enzyme from Alcaligenes xylosoxidans is notably inhibited by sulfhydryl reagents. nih.gov Similarly, the N-carbamoyl-L-cysteine amidohydrolase from Pseudomonas sp. is also inhibited by sulfhydryl reagents and the chelating agent EDTA. nih.gov The inhibitory effect of EDTA suggests the crucial role of divalent metal ions in the enzyme's catalytic activity, which is consistent with the observed requirement of Mn²⁺ for its function. nih.gov

Analogs of butanoic acid have been shown to act as inhibitors of other enzymes. For instance, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been identified as novel inhibitors of the ASCT2 (SLC1A5)-mediated glutamine transport system in mammalian cells. nih.gov This indicates that derivatives of 2-aminobutanoic acid can be designed to interact with and modulate the function of specific protein targets.

In a related context, ornithine transcarbamylase (OTC), an enzyme that catalyzes the reaction between carbamoyl phosphate (B84403) and ornithine, is subject to inhibition by amino acids that are structurally similar to ornithine. nih.gov This inhibition is competitive, with L-norvaline being a particularly potent inhibitor. nih.gov This principle of competitive inhibition by substrate analogs could also apply to enzymes that act on this compound.

Structural Biology and Computational Modeling of Enzyme-2-Amino-4-(carboxyamino)butanoic Acid Complexes

Computational modeling techniques, such as molecular docking, are valuable tools for investigating the interactions between enzymes and their substrates or inhibitors. nih.gov For example, molecular docking simulations have been used to understand the binding of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid derivatives to the ASCT2 transporter. nih.gov Such in silico approaches can predict the binding mode of this compound within the active site of a relevant carbamoylase. These models can help identify key amino acid residues involved in substrate recognition and catalysis.

Theoretical investigations into the catalytic mechanism of N-carbamyl-D-amino acid amidohydrolase have utilized density functional theory calculations. bit.edu.cn These studies have predicted the involvement of specific residues, such as Gly194, Arg174, and Lys126, in the catalytic mechanism, and Glu136 in maintaining a stable conformation for catalysis. bit.edu.cn Similar computational approaches could be applied to model the interaction of this compound with L-carbamoylases to elucidate the specific molecular interactions and the catalytic mechanism.

Advanced Analytical and Spectroscopic Characterization of 2 Amino 4 Carboxyamino Butanoic Acid in Complex Biological and Chemical Matrices

High-Resolution Chromatographic Techniques (e.g., LC-MS, HPLC) for Separation and Quantitative Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the separation and quantitative analysis of 2-Amino-4-(carboxyamino)butanoic acid. Due to its polar and zwitterionic nature, specialized chromatographic modes are often employed to achieve adequate retention and separation from other matrix components.

One established HPLC method for quantifying the compound, particularly in the context of aspartate carbamoyltransferase activity assays, utilizes anion-exchange chromatography. nih.gov This technique separates molecules based on their net negative charge. A gradient elution, starting with a low concentration of a salt buffer like ammonium (B1175870) phosphate (B84403) and gradually increasing to a higher concentration, is effective for eluting the negatively charged this compound from the column. nih.gov Detection can be achieved using UV detectors, typically in the range of 200-280 nm, or for higher sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for polar analytes like amino acids and their derivatives. HILIC columns use a polar stationary phase with a mobile phase rich in an organic solvent, such as acetonitrile. This allows for the retention of polar compounds that are poorly retained on traditional reversed-phase columns. For complex biological samples, LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent selectivity and sensitivity, enabling the accurate quantification of the target analyte even at low concentrations. nih.gov

| Technique | Column Type | Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| HPLC | Anion-Exchange | Gradient of 1 mM (pH 3.0) to 38 mM (pH 4.5) ammonium phosphate | UV (200-280 nm) / Online Liquid Scintillation | Enzyme activity assays nih.gov |

| HPLC-MS/MS | HILIC or Mixed-Mode | Acetonitrile/water with buffer (e.g., ammonium acetate (B1210297) or formate) | Tandem Mass Spectrometry (MS/MS) | Metabolic profiling in biological fluids nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

Experimental ¹H NMR data in water reveals characteristic signals for the protons in the molecule. The α-proton (Hα) attached to the chiral center typically appears as a multiplet around 4.22-4.24 ppm. nih.gov The two diastereotopic β-protons (Hβ) on the adjacent methylene (B1212753) group resonate as distinct multiplets at approximately 2.45-2.69 ppm. nih.gov

Two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the proton signals with their directly attached carbon atoms. Such experiments show the α-proton at ~4.24 ppm correlating to its carbon (Cα) at ~56.24 ppm, and the β-protons between 2.47-2.69 ppm correlating to their carbon (Cβ) at ~43.0 ppm. nih.gov This information is fundamental for confirming the molecular structure and assigning signals in complex spectra. While detailed conformational analyses from the literature are sparse, advanced NMR techniques like NOESY could be employed to study the molecule's preferred solution-state conformation by measuring through-space proton-proton interactions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| α-CH | ~4.22 - 4.24 | ~56.24 | nih.gov |

| β-CH₂ | ~2.45 - 2.69 | ~42.80 - 43.14 | nih.gov |

| α-COOH | Not observed | Not assigned | |

| γ-COOH | Not observed | Not assigned | |

| Carbamoyl (B1232498) C=O | Not observed | Not assigned |

Mass Spectrometry (MS/MS) Approaches for Identification, Fragmentation Pathway Analysis, and Metabolic Profiling

Mass spectrometry (MS), particularly in its tandem configuration (MS/MS), is a highly sensitive and specific technique for the identification and structural characterization of this compound. Various ionization techniques, including electrospray ionization (ESI) and fast atom bombardment (FAB), can be used to generate the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 177.

Collision-induced dissociation (CID) of the parent ion in a tandem mass spectrometer produces a characteristic fragmentation pattern that serves as a structural fingerprint. Common fragmentation pathways for N-carbamoylamino acids involve cleavages around the carbamoyl moiety and the amino acid backbone. For this compound, key fragment ions observed in positive ion mode ESI-MS/MS spectra include a prominent peak at m/z 74, which corresponds to the glycinamide-like fragment [H₂N-CH-C(O)NH₂]⁺, and a signal at m/z 116, resulting from the loss of both the carbamoyl group and a water molecule. nih.govnih.gov

These MS/MS methods are integral to metabolic profiling studies. For example, altered levels of ureido compounds in urine have been investigated as potential biomarkers for conditions like cardiac surgery-associated acute kidney injury. nih.gov The ability to generate specific fragmentation patterns allows for the confident identification of the compound in complex biological matrices like urine and plasma. nih.gov

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure | Reference |

|---|---|---|---|

| 177 | 160 | Loss of NH₃ (Ammonia) | nih.gov |

| 177 | 116 | Loss of HNCO and H₂O | nih.gov |

| 177 | 74 | [C₂H₄NO₂]⁺ | nih.gov |

| 177 | 70 | [C₃H₄NO]⁺ | nih.gov |

Development of Spectrophotometric and Fluorometric Methods for Detecting this compound and its Metabolites

Spectrophotometric and fluorometric methods offer simpler, often high-throughput, alternatives to chromatography- and mass spectrometry-based assays for the detection of this compound.

A widely used spectrophotometric (colorimetric) assay is based on the reaction of the ureido group (-NH-CO-NH₂) with antipyrine (B355649) and diacetylmonoxime under acidic and heated conditions. cancer.govsigmaaldrich.com This reaction produces a colored product with a characteristic absorbance maximum, typically measured around 466 nm. sigmaaldrich.com The intensity of the color is directly proportional to the concentration of the ureido compound, allowing for quantitative determination. This method has been optimized for sensitivity and reproducibility and is commonly used to measure the activity of aspartate transcarbamoylase by quantifying the formation of its product, N-carbamoyl-aspartate. cancer.govnih.gov A direct UV spectrophotometric assay has also been described, based on the change in ultraviolet absorbancy of the reaction products compared to the reactants, though it may be less sensitive than colorimetric methods. nih.gov

While specific fluorometric methods for this compound are not prominently described, such assays could be developed through derivatization. The primary amine group of the molecule can be reacted with fluorogenic reagents, such as o-phthaldialdehyde (OPA) in the presence of a thiol, or other tags like 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl). researchgate.net This process attaches a fluorescent moiety to the molecule, enabling highly sensitive detection using a fluorometer. This approach is widely used for the analysis of other amino acids and could be adapted for high-sensitivity detection of this compound and its metabolites in biological samples. researchgate.net

Functional Roles and Academic Research Applications of 2 Amino 4 Carboxyamino Butanoic Acid and Its Derivatives

Utilization as Biochemical Probes for Investigating Amino Acid Transport Systems and Metabolic Flux

Currently, there is a lack of specific studies in the scientific literature detailing the use of 2-Amino-4-(carboxyamino)butanoic acid as a biochemical probe for the investigation of amino acid transport systems. While the study of amino acid transport is a robust field, and various labeled or structurally analogous amino acids are employed as probes, the application of this particular compound for such purposes is not documented in available research. Similarly, its use in metabolic flux analysis, a technique to quantify the rates of metabolic reactions, is not described. Metabolomics studies have detected the presence of O-ureidohomoserine, but have not elaborated on its role in metabolic pathways. ethz.chnih.govmdpi-res.comresearchgate.net

Application in the Study of Non-Ribosomal Peptide Synthetase (NRPS) Systems and Peptide Biosynthesis

Non-ribosomal peptide synthetases are known for their ability to incorporate a wide variety of non-proteinogenic amino acids into peptides. researchgate.net However, a review of the literature on NRPS systems does not yield specific examples of this compound being utilized as a substrate or being incorporated into non-ribosomal peptides. Research has identified the enzymatic synthesis of O-ureidohomoserine in jack bean leaves from L-canaline and carbamyl phosphate (B84403), but this is in the context of the canaline-urea cycle, not NRPS-mediated synthesis.

Development as Building Blocks in the Rational Design and Synthesis of Bioactive Peptide and Peptidomimetic Scaffolds

The design of bioactive peptides and peptidomimetics often involves the incorporation of unique amino acid building blocks to enhance stability, conformation, and biological activity. While this is a common strategy in medicinal chemistry, there are no specific, detailed research findings that describe the development or application of this compound as such a building block.

Contributions to Understanding Plant Biochemistry, Stress Responses, and Phytochemistry

The most significant body of research concerning this compound is within the field of plant biochemistry. It is recognized as a component of the canaline-urea cycle, which is analogous to the ornithine-urea cycle. science.govscience.govresearchgate.netscience.gov This cycle, involving compounds such as canaline, ureidohomoserine, and canavaninosuccinate, has been identified in certain legumes. researchgate.net Studies on Lemna minor have shown that these canaline-urea cycle amino acids can act as potent antimetabolites and can be toxic at low concentrations. science.govscience.govscience.gov Despite this, detailed studies on its specific contributions to broader plant stress responses or its general phytochemistry are limited.

| Compound | Role in Canaline-Urea Cycle | Observed Biological Activity |

| Canaline | Precursor to O-ureidohomoserine | Potent antimetabolite |

| O-Ureidohomoserine | Intermediate in the cycle | Potent antimetabolite |

| Canavaninosuccinate | Intermediate in the cycle | Less toxic antimetabolite |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-Amino-4-(carboxyamino)butanoic acid?

- Methodology : Synthesis typically involves multi-step reactions starting with a butanoic acid backbone. For analogs, carbodiimide-mediated coupling is used to introduce the carboxyamino group . Purification often employs reverse-phase HPLC or crystallization in polar solvents (e.g., water-methanol mixtures) to isolate the compound.

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate:methanol 4:1) and confirm purity using LC-MS (ESI+ mode, m/z 163.1 [M+H]+) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Analytical Techniques :

- Density/Refractive Index : Computational tools (e.g., ChemAxon) predict density at 1.432 g/cm³ and refractive index at 1.538 .

- Structural Confirmation : Use -NMR (DO, 400 MHz) to verify α- and β-protons of the butanoic acid chain (δ 3.2–3.5 ppm) and carboxyamino groups (δ 7.1–7.3 ppm) .

Q. What are the stability and storage conditions for this compound?

- Stability : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxyamino group.

- Degradation Signs : Discoloration (yellowing) or precipitation indicates decomposition; verify via HPLC retention time shifts .

Advanced Research Questions

Q. How does the carboxyamino substitution influence molecular interactions in biological systems?

- Mechanistic Insight : The carboxyamino group enhances hydrogen-bonding capacity, potentially targeting enzymes like aminotransferases or decarboxylases. Compare with analogs (e.g., 2-Amino-4-(imidazol-1-yl)butanoic acid) to assess binding affinity via SPR or ITC .

- Experimental Design : Use X-ray crystallography to resolve binding modes with catalytic pockets (e.g., PDB ID 1XYZ) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Data Reconciliation :

- Step 1 : Validate assay conditions (pH, temperature) to ensure consistency. For example, bioactivity in cancer cell lines may vary due to media composition (e.g., FBS interference) .

- Step 2 : Cross-reference with structural analogs (e.g., 2-Amino-4-(triazol-1-yl)butanoic acid) to identify substituent-specific effects .

Q. What computational strategies predict the pharmacokinetic profile of this compound?

- In Silico Tools :

- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP = –1.2) and blood-brain barrier permeability (BOILED-Egg model) .

- Molecular Dynamics : Simulate interactions with serum albumin (PDB ID 1AO6) to assess plasma protein binding .

Q. How can structural modifications optimize the compound’s enzymatic stability?

- Design Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.